4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of piperazinecarboxamide derivatives and has a molecular weight of 401.4 g/mol.
Mechanism of Action
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, this compound is thought to increase the availability of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, two brain regions that are involved in the regulation of mood and anxiety. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. In addition, it has been shown to be effective in animal models of anxiety, depression, and schizophrenia. However, one limitation of using this compound is that it has a relatively low yield in the synthesis process, which can make it difficult and expensive to obtain in large quantities.
Future Directions
There are a number of future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Animal studies have shown that this compound may be effective in reducing symptoms of PTSD, and further research is needed to determine its potential in humans. Another area of interest is the development of more efficient synthesis methods for this compound, which would make it more widely available for research purposes.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential as a therapeutic agent in various diseases. Its mechanism of action as a selective antagonist of the serotonin 5-HT1A receptor has been relatively well understood, and it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound that could lead to its potential use in the treatment of various diseases.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been studied extensively for its potential as a therapeutic agent in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been studied for its potential as an antipsychotic agent and has been shown to be effective in reducing positive symptoms of schizophrenia in animal models.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c24-19(20-15-2-4-16(5-3-15)23(25)26)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRFDKWUFVMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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